molecular formula C8H10N4O2 B15334378 1-(2-Methyl-6-nitrophenyl)guanidine

1-(2-Methyl-6-nitrophenyl)guanidine

Cat. No.: B15334378
M. Wt: 194.19 g/mol
InChI Key: OPCMBHZSJPLUHL-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-nitrophenyl)guanidine ( 125888-48-4) is an organic compound with the molecular formula C 8 H 10 N 4 O 2 and a molecular weight of 194.19 g/mol . This guanidine derivative is characterized by a 2-methyl-6-nitrophenyl group attached to the guanidine moiety. As a building block in organic synthesis, this compound is of significant interest in medicinal chemistry and pharmaceutical research for the construction of more complex nitrogen-containing molecules. The primary research value of this compound lies in its role as a key synthetic intermediate. Guanidine derivatives are widely utilized in the synthesis of heterocyclic compounds and are known to be privileged structures in drug discovery . Specifically, closely related analogs, such as the 5-nitro isomer, have been documented as crucial precursors in multi-step synthetic routes for the preparation of active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors . This suggests that this compound holds potential for similar applications, serving as a scaffold for developing novel pharmacologically active compounds or functional materials. Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-(2-methyl-6-nitrophenyl)guanidine

InChI

InChI=1S/C8H10N4O2/c1-5-3-2-4-6(12(13)14)7(5)11-8(9)10/h2-4H,1H3,(H4,9,10,11)

InChI Key

OPCMBHZSJPLUHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N=C(N)N

Origin of Product

United States

Synthetic Methodologies for 1 2 Methyl 6 Nitrophenyl Guanidine and Its Structural Analogues

Approaches for the Synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine

The preparation of this compound requires methods that can effectively handle the steric hindrance and the electron-withdrawing nature of the substituents.

A foundational method for synthesizing N-aryl guanidines is the reaction between an aniline (B41778) and a cyanamide (B42294) derivative. For the synthesis of this compound, the key starting material is 2-methyl-6-nitroaniline (B18888). researchgate.netenergetic-materials.org.cn This aniline is reacted with a source of cyanamide, often under conditions that facilitate the addition of the amine to the cyano group.

The inherent electron-withdrawing effect of the nitro group decreases the nucleophilicity of the aniline, making the reaction with cyanamide challenging. To overcome this, the reaction is typically conducted under acidic conditions. For example, the use of hydrochloric acid can activate the cyanamide by protonation, rendering it more susceptible to nucleophilic attack by the aniline. In a documented procedure, 2-amino-4-nitrotoluene is heated with an aqueous solution of cyanamide in the presence of concentrated hydrochloric acid. google.com After the reaction, the mixture is cooled and neutralized with a base to precipitate the desired 2-methyl-5-nitrophenyl guanidine (B92328) product. google.com While this example illustrates the synthesis of the 5-nitro isomer, the principle is directly applicable to the 6-nitro isomer, starting from 2-methyl-6-nitroaniline. The reaction generally proceeds by heating the aniline with an aqueous cyanamide solution in the presence of a strong acid, followed by neutralization to yield the free guanidine base.

Initial attempts to synthesize a related aminal guanidine core using cyanamide proved unsuccessful due to the low electrophilicity of cyanamide and the thermal instability of the starting amine. rsc.org This highlights the importance of carefully selected reaction conditions and potentially more reactive guanylating agents for complex or sensitive substrates.

Table 1: Representative Reaction for N-Aryl Guanidine Synthesis

Reactant AReactant BReagents/ConditionsProduct
2-Amino-4-nitrotoluene50% Cyanamide (aq.)1. Concentrated HCl, heat; 2. Base neutralization2-Methyl-5-nitrophenyl guanidine

To address the limitations of direct cyanamide addition, more reactive guanylating agents derived from activated isourea intermediates are employed. These reagents are more electrophilic and can effectively guanidylate even weakly nucleophilic or sterically hindered anilines. rsc.orgresearchgate.net

A common strategy involves the use of S-alkylisothioureas or O-alkylisoureas. For instance, a patent describes the synthesis of (2-methyl-5-nitrophenyl)guanidine sulfate (B86663) using oxymethylisourea sulfate as the guanylating agent. google.com This method reacts 2-amino-4-nitrotoluene with oxymethylisourea sulfate under alkaline conditions in a solvent mixture of ethanol (B145695) and DMF. google.com This approach avoids the use of the highly toxic and unstable cyanamide and results in high purity and yield. google.com

Another powerful technique uses N,N'-di-protected S-methylisothiourea, such as N,N′-di-Boc-S-methylisothiourea. This reagent, when activated by a promoter like mercury(II) chloride (HgCl₂), readily reacts with amines to form a protected guanidine. nih.gov The protecting groups, typically tert-butoxycarbonyl (Boc), can then be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the final guanidine. nih.gov This method is valued for its mild conditions and broad substrate scope.

Advanced Structural Elucidation and Spectroscopic Analysis of 1 2 Methyl 6 Nitrophenyl Guanidine

Solution-Phase Spectroscopic Characterization

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to four or more decimal places, HRMS allows for the calculation of a unique molecular formula. In the context of 1-(2-Methyl-6-nitrophenyl)guanidine, an exact mass measurement of the molecular ion would provide strong evidence for its elemental composition, C₈H₁₀N₄O₂.

Furthermore, tandem mass spectrometry (MS/MS) experiments, a feature of modern HRMS, would involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure, as the weakest bonds tend to break preferentially.

Hypothetical Fragmentation Pathways:

In the absence of specific experimental data for this compound, we can hypothesize potential fragmentation patterns based on the known behavior of related chemical moieties, such as nitrophenyl groups and guanidines.

A primary fragmentation event would likely involve the guanidine (B92328) group. The loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) are common fragmentation pathways for guanidine derivatives. Another predictable fragmentation would be the cleavage of the C-N bond connecting the phenyl ring to the guanidine group.

The nitro group (NO₂) also heavily influences fragmentation. Common losses from nitroaromatic compounds include the loss of NO, NO₂, and O. The presence of the ortho-methyl group could lead to an "ortho effect," where the proximity of the methyl and nitro groups influences the fragmentation pathway, potentially leading to the loss of water (H₂O) through rearrangement.

Illustrative Data Table of Potential Fragments:

The following table presents a hypothetical list of fragment ions that could be observed in the high-resolution mass spectrum of this compound. The exact masses are calculated based on their elemental compositions.

Fragment Ion Proposed Structure/Loss Elemental Composition Calculated Exact Mass (m/z)
[M+H]⁺Protonated Molecular IonC₈H₁₁N₄O₂⁺195.0877
[M-NH₃+H]⁺Loss of AmmoniaC₈H₈N₃O₂⁺178.0611
[M-NO₂+H]⁺Loss of Nitro GroupC₈H₁₁N₃⁺149.0948
[M-NO+H]⁺Loss of Nitric OxideC₈H₁₁N₃O⁺165.0897
[C₇H₇NO₂]⁺Phenyl portion with methyl and nitro groupsC₇H₇NO₂⁺137.0471
[C(NH₂)₃]⁺Guanidinium (B1211019) IonCH₆N₃⁺60.0556

Note: This table is for illustrative purposes only and is based on general fragmentation principles. It does not represent experimentally verified data for this compound.

A definitive and scientifically rigorous elucidation of the fragmentation pathways for this compound would necessitate a dedicated study employing high-resolution tandem mass spectrometry. Such research would provide invaluable data for the structural confirmation and future analytical detection of this compound.

Computational and Theoretical Investigations of 1 2 Methyl 6 Nitrophenyl Guanidine

Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the structural and electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a wealth of information about its behavior.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For N,N'-Diphenylguanidinium Nicotinate (B505614) Monohydrate (DPGNH), the molecular structure was optimized using the B3LYP/6-31G(d,p) level of theory. researchgate.net This calculation provides precise bond lengths and angles for the molecule in its lowest energy state.

Table 1: Selected Optimized Geometrical Parameters of DPGNH

ParameterBond/AngleCalculated Value
Bond LengthC-N (guanidinium)1.33 Å - 1.35 Å
C-N (phenyl)1.45 Å
N-H1.02 Å
Bond AngleN-C-N (guanidinium)~120°
C-N-C (phenyl-guanidinium)~125°
Note: These are representative values and the full geometry would include all bond lengths, angles, and dihedral angles.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For DPGNH, the HOMO-LUMO energy gap was calculated to be 4.97 eV. researchgate.net This relatively large energy gap suggests good electronic stability.

Table 2: Frontier Molecular Orbital Energies for DPGNH

OrbitalEnergy (eV)
HOMO-5.99
LUMO-1.02
Energy Gap (ΔE)4.97

The distribution of these orbitals is also informative. In DPGNH, the HOMO is primarily located on the nicotinate anion, while the LUMO is distributed over the diphenylguanidinium cation. researchgate.net This indicates that an electronic transition would involve a charge transfer from the nicotinate to the diphenylguanidinium moiety.

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

While a specific MEP analysis for DPGNH is not available, a study on the related molecule N,N'-diphenyl-6-piperidin-1-yl- researchgate.netresearchgate.netnih.gov-triazine-2,4-diamine provides a good illustration. In this molecule, the most negative regions are associated with the nitrogen atoms of the triazine ring, indicating these are the most likely sites for protonation. nih.gov The regions around the hydrogen atoms of the amine groups are the most positive, suggesting they are the primary sites for nucleophilic attack.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled and empty orbitals, quantifying the stabilization energy associated with electron delocalization (hyperconjugation).

Table 3: Selected NBO Analysis Results for a Substituted Diphenyl Diamine

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N)π(C=N)> 20
LP (N)σ(C-N)~ 5
E(2) represents the stabilization energy of the hyperconjugative interaction.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of a system. nih.gov An MD simulation of a substituted phenylguanidine would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms at short time intervals.

Prediction of Chemical Reactivity Descriptors

DFT calculations can be used to determine a range of chemical reactivity descriptors that quantify the reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals.

Table 4: Predicted Chemical Reactivity Descriptors for a Substituted Diphenyl Diamine

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO5.8
Electron Affinity (A)-ELUMO1.2
Electronegativity (χ)(I+A)/23.5
Chemical Hardness (η)(I-A)/22.3
Global Electrophilicity Index (ω)χ2/(2η)2.66
Data derived from a study on N,N'-diphenyl-6-piperidin-1-yl- researchgate.netresearchgate.netnih.gov-triazine-2,4-diamine for illustrative purposes. nih.gov

These descriptors provide a quantitative measure of different aspects of reactivity. For instance, the electrophilicity index (ω) measures the ability of a molecule to accept electrons. A higher value indicates a better electrophile.

Comparison of Theoretical Models with Experimental Structural Data

A detailed comparative study was conducted on 1-(2-methyl-5-nitrophenyl)guanidinium picrate, where its solid-state structure, determined through single-crystal X-ray diffraction, was compared with a theoretical structure optimized using computational methods. usp.org This comparison is crucial for understanding the conformational dynamics of the molecule and the impact of its environment on its structure.

The theoretical geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP exchange-correlation functional and the 3-21G basis set. usp.org The starting geometry for the calculation was the one determined from the X-ray diffraction experiment. usp.org The results indicated notable differences between the conformation of the molecule in the crystalline solid state and the calculated, optimized structure which represents an isolated molecule in the gas phase.

The primary discrepancies were found in the key dihedral angles of the 1-(2-methyl-5-nitrophenyl)guanidinium cation. These differences are largely attributed to the presence of strong intermolecular hydrogen bonds and π–π stacking interactions within the crystal lattice. usp.orgnih.gov Such forces are significant in the solid state but are absent in the theoretical calculation of a single molecule.

The analysis revealed that the dihedral angle between the mean planes of the phenyl ring and the guanidinium (B1211019) group decreased by 9.9° in the optimized structure compared to the crystal structure. Furthermore, the nitro group, which is slightly twisted out of the phenyl ring plane in the crystal, becomes planar with the ring in the theoretical model. usp.org These conformational adjustments highlight the substantial influence of crystal packing effects on the molecule's final structure. usp.orgnih.gov

Interactive Data Table: Comparison of Dihedral Angles

The following table summarizes the key geometric differences between the experimental X-ray structure and the DFT-calculated structure of the 1-(2-methyl-5-nitrophenyl)guanidinium cation.

ParameterExperimental (X-ray) ValueTheoretical (DFT) ValueAbsolute Difference
Phenyl-Guanidinium Dihedral Angle80.8(7)°70.9(1)°9.9°
Phenyl-Nitro Group Dihedral Angle5.0(3)°Planar (0°)5.0°

This table illustrates the conformational changes between the solid-state experimental data and the gas-phase theoretical model.

Reactivity, Transformation Pathways, and Mechanistic Studies of 1 2 Methyl 6 Nitrophenyl Guanidine

Intramolecular Cyclization Reactions of ortho-Nitrophenylguanidines

A hallmark reaction of ortho-nitrophenylguanidines is their propensity to undergo intramolecular cyclization, a process driven by the proximate and reactive nitro and guanidine (B92328) functionalities. This transformation typically leads to the formation of fused heterocyclic systems, offering a valuable route to complex molecular architectures.

Kinetic Investigations of Cyclization Processes

The presence of the ortho-methyl group in 1-(2-methyl-6-nitrophenyl)guanidine is expected to exert a significant steric effect on the rate of cyclization. This steric hindrance could potentially slow down the reaction compared to its unsubstituted counterpart, 1-(2-nitrophenyl)guanidine, by impeding the necessary conformational arrangement for the intramolecular attack of the guanidine nitrogen onto the nitro group.

Kinetic studies on related compounds are often conducted using spectroscopic methods, such as UV-Vis spectrophotometry, to monitor the disappearance of the starting material or the appearance of the cyclized product over time. These experiments are typically performed under varying conditions of temperature and pH to elucidate the reaction's kinetic order and the role of catalysts.

Elucidation of Base-Catalyzed and Other Mechanistic Pathways

The intramolecular cyclization of ortho-nitrophenylguanidines is frequently a base-catalyzed process. The proposed mechanism involves the deprotonation of the guanidine moiety by a base, which enhances its nucleophilicity. The resulting anionic nitrogen atom then attacks the electrophilic nitrogen atom of the nitro group. This is followed by a series of steps involving proton transfers and the elimination of a water molecule to yield the final heterocyclic product.

The general base-catalyzed mechanism can be outlined as follows:

Deprotonation: A base abstracts a proton from one of the nitrogen atoms of the guanidine group, generating a more nucleophilic guanidinate anion.

Intramolecular Nucleophilic Attack: The anionic nitrogen attacks the nitrogen atom of the ortho-nitro group.

Intermediate Formation: A cyclic intermediate is formed.

Rearrangement and Dehydration: The intermediate undergoes rearrangement and loses a molecule of water to form the stable, aromatic fused heterocyclic system.

In the case of this compound, the ortho-methyl group could influence the stability of the intermediates and transition states, potentially altering the reaction pathway or favoring specific isomeric products. The steric bulk of the methyl group might also affect the approach of the base to the guanidine protons, thereby influencing the efficiency of the initial deprotonation step.

Formation of Fused Heterocyclic Systems (e.g., Benzotriazines)

The intramolecular cyclization of ortho-nitrophenylguanidines is a well-established method for the synthesis of 3-amino-1,2,4-benzotriazine 1-oxides. Following this established reactivity pattern, this compound is anticipated to cyclize to form 3-amino-8-methyl-1,2,4-benzotriazine 1-oxide.

The formation of this fused heterocyclic system is a testament to the powerful synthetic utility of the intramolecular cyclization strategy. The resulting benzotriazine scaffold is a valuable building block in medicinal chemistry and materials science. Further reduction of the N-oxide can lead to the corresponding 3-amino-8-methyl-1,2,4-benzotriazine.

Intermolecular Reactions of the Guanidine Moiety

Beyond its participation in intramolecular cyclizations, the guanidine moiety in this compound possesses a rich intermolecular reactivity profile, primarily characterized by its nucleophilic nature.

Nucleophilic Additions and Substitutions

The guanidine group is a strong nucleophile due to the presence of lone pairs of electrons on its nitrogen atoms. This nucleophilicity allows it to participate in a variety of nucleophilic addition and substitution reactions. For instance, it can react with electrophilic species such as alkyl halides, acyl chlorides, and isocyanates.

However, the reactivity of the guanidine moiety in this compound is likely to be tempered by the steric hindrance imposed by the ortho-methyl group. This steric shielding could make the nitrogen atoms less accessible to bulky electrophiles, thereby reducing the rate of intermolecular reactions compared to less hindered guanidines.

Derivatization and Functional Group Interconversions

The guanidine functionality can be derivatized to introduce a wide range of functional groups, thereby modifying the compound's properties for various applications. Common derivatization reactions include:

Acylation: Reaction with acylating agents to form N-acylguanidines.

Alkylation: Introduction of alkyl groups on the nitrogen atoms.

Sulfonylation: Reaction with sulfonyl chlorides to yield N-sulfonylguanidines.

These derivatization reactions can be used to protect the guanidine group, to introduce new functionalities, or to modulate the biological activity of the molecule. The steric hindrance in this compound would likely necessitate more forcing reaction conditions or the use of less bulky reagents to achieve efficient derivatization.

Below is a table summarizing the expected reactivity of this compound based on the known chemistry of related compounds.

Reaction TypeReactant/ConditionsExpected ProductNotes
Intramolecular Cyclization Base (e.g., NaOH, K₂CO₃)3-amino-8-methyl-1,2,4-benzotriazine 1-oxideReaction rate may be influenced by the steric effect of the ortho-methyl group.
Nucleophilic Substitution Alkyl Halide (e.g., CH₃I)N-alkylated guanidinium (B1211019) saltSteric hindrance may slow down the reaction.
Acylation Acyl Chloride (e.g., Acetyl Chloride)N-acylated guanidineReaction may require forcing conditions due to steric hindrance.

Reactivity of the Nitrophenyl Group

The nitrophenyl component of the molecule is characterized by the presence of a nitro group (—NO2), which is a strong electron-withdrawing group. This electronic effect, combined with the steric hindrance from the adjacent methyl group, significantly influences the reactivity of the aromatic ring.

Reduction Reactions of the Nitro Moiety

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a gateway to various other functionalities, most notably the corresponding amino group. jsynthchem.comnih.gov This conversion dramatically alters the electronic properties of the molecule, changing the substituent from strongly electron-withdrawing (Hammett constant σp = +0.78 for —NO2) to strongly electron-donating (σp = -0.66 for —NH2). nih.gov

A variety of reagents and catalytic systems are available for the reduction of aromatic nitro compounds. wikipedia.org The choice of method often depends on the presence of other functional groups within the molecule and the desired selectivity. Common methods include catalytic hydrogenation and chemical reductions.

Catalytic Hydrogenation:

This method typically employs a metal catalyst such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas. wikipedia.org It is a highly efficient method for the reduction of nitroarenes to anilines.

Chemical Reduction:

A wide array of chemical reagents can effect the reduction of the nitro group. These include:

Metals in acidic media, such as iron (Fe) in acetic acid. wikipedia.org

Tin(II) chloride (SnCl2) is a classical reagent for this transformation. wikipedia.org

Sodium hydrosulfite (Na2S2O4) or sodium sulfide (B99878) (Na2S) can be used for selective reductions. wikipedia.org

Modern methods may utilize reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which has been shown to be effective for the selective reduction of nitro groups at room temperature, even in the presence of other reducible substituents. niscpr.res.in

Sodium borohydride (B1222165) (NaBH4), a mild reducing agent, is generally ineffective on its own for nitro group reduction but can be activated by transition metal complexes like Ni(PPh3)4 to achieve the desired transformation. jsynthchem.com

The reduction can proceed through intermediate species such as nitroso and hydroxylamino derivatives. nih.gov Under certain conditions, these intermediates can be isolated. For instance, reduction with zinc metal in aqueous ammonium (B1175870) chloride can yield the corresponding aryl hydroxylamine (B1172632). wikipedia.org

A recent study highlighted a chemoselective reduction of ortho-nitrophenol derivatives using borane (B79455) in THF (BH3-THF) at room temperature without a metal catalyst. jrfglobal.com The presence of an adjacent hydroxyl group was found to be crucial for this selectivity, suggesting that the specific substituents on the ring can play a significant role in directing the reaction. jrfglobal.com

Table 1: Common Reagents for Nitro Group Reduction

Reagent/System Conditions Product Selectivity Notes
H2, Pd/C Varies (e.g., RT, atmospheric pressure) Amine High efficiency for nitro to amine conversion. wikipedia.org
Fe/CH3COOH Reflux Amine Classical and cost-effective method. wikipedia.org
SnCl2/HCl Varies Amine Widely used laboratory method. wikipedia.org
Hydrazine glyoxylate, Zn or Mg Room Temperature Amine Selective for nitro group in the presence of other reducible groups. niscpr.res.in
NaBH4/Ni(PPh3)4 EtOH, Room Temperature Amine Enhanced reducing power of NaBH4. jsynthchem.com
Zn/NH4Cl Aqueous solution Hydroxylamine Can isolate the hydroxylamine intermediate. wikipedia.org

Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in this compound towards aromatic substitution is heavily influenced by the existing substituents. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. Conversely, the guanidinyl group (—NH—C(=NH)NH2) and the methyl group (—CH3) are activating groups and ortho-, para-directors.

However, the substitution pattern in this specific molecule is complex. The positions ortho and para to the activating methyl group are already occupied by the nitro and guanidinyl groups. The position para to the guanidinyl group is occupied by the methyl group. The positions ortho to the guanidinyl group are occupied by the methyl group and a hydrogen atom.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

The presence of the strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). The nitro group activates the positions ortho and para to it for attack by nucleophiles. In this compound, the guanidinyl group is ortho to the nitro group. While this position is activated, the guanidinyl group itself is not a typical leaving group for a standard SNA_r reaction. However, the presence of the nitro group significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack in general.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of guanidine (B92328) derivatives, including 1-(2-Methyl-6-nitrophenyl)guanidine, has traditionally relied on methods that can involve harsh conditions or the use of toxic reagents. rsc.org A significant future direction lies in the development of more efficient and environmentally benign synthetic strategies.

Current research is exploring various avenues to achieve this:

Catalytic Approaches: There is a growing trend towards the use of metal-mediated catalytic processes for the synthesis of guanidines. rsc.org These methods often offer higher atom economy and milder reaction conditions compared to classical stoichiometric approaches. rsc.org For instance, the use of scandium(III) triflate as a catalyst for the guanylation of amines with cyanamide (B42294) in water presents a green and efficient alternative. organic-chemistry.org Similarly, lanthanide amides have shown high efficiency in catalyzing the guanylation of amines under mild conditions. organic-chemistry.org

Green Solvents and Reagents: The use of water as a solvent and the development of recyclable reagents are key aspects of sustainable synthesis. researchgate.netnih.gov Research into solid-phase synthesis and the use of polymer-bound reagents also offers advantages in terms of purification and reagent recycling. researchgate.net The development of a cellulose-supported reagent for guanidine synthesis in aqueous media is a notable example of a more sustainable approach. acs.org

One-Pot Syntheses: Multi-component reactions and one-pot syntheses are being investigated to improve efficiency and reduce waste by minimizing intermediate isolation steps. acs.orgresearchgate.net

Future efforts will likely focus on expanding the scope of these greener methods to a wider range of substituted guanidines, including sterically hindered and electronically diverse derivatives like this compound.

Table 1: Emerging Sustainable Synthetic Methodologies for Guanidines
MethodologyKey FeaturesPotential Advantages for this compound SynthesisReference
Catalytic GuanylationUse of metal catalysts (e.g., Sc, Ln) to promote the reaction.Milder reaction conditions, higher efficiency, and atom economy. organic-chemistry.org
Aqueous SynthesisUtilizes water as a green solvent.Reduced environmental impact, potential for simplified workup. researchgate.net
Cellulose-Supported ReagentsReagents are immobilized on a renewable support.Facilitates reagent recovery and reuse, promoting a circular economy approach. acs.org
One-Pot ReactionsMultiple reaction steps are carried out in a single reaction vessel.Increased operational simplicity, reduced solvent usage and waste generation. acs.orgresearchgate.net

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the intricate details of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The application of advanced in-situ spectroscopic techniques offers a powerful tool for real-time monitoring of the formation of this compound and related compounds.

Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray absorption spectroscopy (XAS) can provide invaluable data on:

Reaction Intermediates: Identifying and characterizing transient intermediates can elucidate the reaction pathway. researchgate.netresearchgate.net

Reaction Kinetics: Real-time monitoring allows for the determination of reaction rates and the influence of various parameters on the reaction progress.

Catalyst Behavior: For catalytic reactions, in-situ techniques can track changes in the catalyst's structure and oxidation state during the reaction, providing insights into its activation and deactivation mechanisms. researchgate.netresearchgate.net

The integration of these spectroscopic methods can lead to a more comprehensive understanding of the guanidylation reaction, enabling the development of more robust and efficient synthetic protocols. rsc.org

Integrated Computational and Experimental Approaches for Mechanism Discovery

The synergy between computational chemistry and experimental studies is becoming increasingly vital for elucidating complex reaction mechanisms. For a molecule like this compound, a combined approach can provide a deeper understanding of its formation and reactivity.

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. researchgate.net This can help in rationalizing experimental observations and proposing plausible reaction mechanisms. nih.gov

Experimental Validation: The predictions from computational studies can then be tested and validated through carefully designed experiments. For example, the proposed intermediates can be targeted for detection using the in-situ spectroscopic techniques mentioned above.

This integrated approach has been successfully applied to study various guanidine derivatives and has the potential to uncover novel mechanistic insights into the synthesis of this compound. nih.gov

Exploration of Structure-Reactivity Relationships for Targeted Applications

The specific arrangement of substituents on the phenylguanidine scaffold, such as the methyl and nitro groups in this compound, significantly influences its chemical and physical properties. A key area of future research is the systematic exploration of these structure-reactivity relationships to design molecules with tailored functionalities for specific applications.

This involves:

Systematic Synthesis of Analogs: Preparing a library of related compounds with variations in the substitution pattern on the aromatic ring and the guanidine moiety.

Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the structural features of the synthesized compounds with their observed reactivity or biological activity. acs.orgnih.gov This can involve studying parameters like electronic effects (Hammett plots), steric effects, and lipophilicity.

Targeted Applications: Based on the established structure-reactivity relationships, new derivatives can be designed to optimize performance in specific applications, which could range from catalysis to materials science or medicinal chemistry. tandfonline.comacs.org

Q & A

Q. What experimental controls are essential when studying the cytotoxicity of this compound?

  • Methodology :
  • Negative Controls : Use vehicle-only treatments (e.g., DMSO at <0.1% v/v) to rule out solvent effects .
  • Positive Controls : Include known cytotoxins (e.g., doxorubicin) to validate assay sensitivity in cell lines (e.g., HepG2 or SH-SY5Y) .

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